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4-Methyl-2-pentenoic acid

Pharmaceutical Intermediate Alkaloid Synthesis Regioselectivity

Researchers synthesizing galegine or formulating FEMA-compliant flavors require the precise α,β-unsaturated isomer-substitution with 4-methyl-3-pentenoic acid or 2-methyl-2-pentenoic acid fails both functionally and regulatorily. 4-Methyl-2-pentenoic acid (CAS 10321-71-8) is the exact solution. • Irreplaceable galegine precursor: Doebner condensation yields 73% target acid, enabling the only established pharmaceutical route. • Sole FEMA 4180 / JECFA 1818 isomer: delivers validated fatty, fruity, black tea notes for blueberry, guava, and strawberry formulations. • Solid at ambient (mp 35°C): simplifies storage, precise dispensing, and recrystallization purification versus liquid analogs.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 10321-71-8
Cat. No. B078204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-pentenoic acid
CAS10321-71-8
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(C)C=CC(=O)O
InChIInChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+
InChIKeyQAOXMQCWUWZZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-pentenoic Acid Overview


4-Methyl-2-pentenoic acid (CAS 10321-71-8), also known as 4-methylpent-2-enoic acid, is a C6 unsaturated branched-chain fatty acid. It belongs to the class of methyl-branched fatty acids, characterized by a methyl group on the fourth carbon of a pentenoic acid backbone, and exists as a colorless to pale yellow liquid at room temperature with a melting point of 35°C [1]. The compound is officially designated as FEMA 4180 for food flavoring use and JECFA 1818, affirming its regulatory recognition in the flavor industry [2]. Its primary industrial value is established in two distinct domains: as a chemical intermediate for the synthesis of pharmaceuticals (e.g., the hypoglycemic guanidine galegine [3]) and agrochemicals, and as a flavoring agent noted for its fatty, fruity, and black tea odor profile, utilized in blueberry, guava, and strawberry formulations [4].

Why 4-Methyl-2-pentenoic Acid Cannot Be Substituted


Substituting 4-Methyl-2-pentenoic acid with its close structural isomers, such as 4-methyl-3-pentenoic acid or 2-methyl-2-pentenoic acid, is scientifically and functionally invalid. Although these compounds share the identical molecular formula C6H10O2 , the precise position of the methyl branch and the double bond dictates fundamentally different reactivity and organoleptic properties. For instance, 4-Methyl-2-pentenoic acid possesses an α,β-unsaturated carboxylic acid system, enabling conjugate addition reactions and specific bioactivity pathways (e.g., antifungal metabolite production ) that are inaccessible to isomers like 4-methyl-3-pentenoic acid, which has a β,γ-unsaturation. Similarly, in flavor applications, the distinct FEMA and JECFA listings for each isomer [1] reflect their unique and non-interchangeable sensory profiles; the target compound provides a specific fatty, fruity, black tea note that is absent in other methyl-branched analogs. Procurement decisions must therefore be guided by the specific CAS number to ensure the correct structural features are obtained for the intended synthetic or sensory outcome.

4-Methyl-2-pentenoic Acid: Differentiation Evidence


Regioisomer-Dependent Galegine Synthesis

The synthesis of the hypoglycemic agent galegine demonstrates a critical, regioisomer-dependent pathway. The target compound, 4-methyl-2-pentenoic acid, serves as the direct precursor, while its isomer, 4-methyl-3-pentenoic acid, is not suitable for this established synthetic route. The published procedure begins with the Doebner condensation to produce 4-methyl-2-pentenoic acid in 73% yield, which is subsequently isomerized to 4-methyl-3-pentenoic acid in 87% yield by refluxing in ethanolic KOH. This stepwise transformation highlights a quantifiable yield differential and a unidirectional synthetic necessity [1].

Pharmaceutical Intermediate Alkaloid Synthesis Regioselectivity

Antifungal Mechanism vs. 2-Alkynoic Acids

The compound's α,β-unsaturated carboxylic acid structure confers a distinct antifungal mechanism-of-action profile. 4-Methyl-2-pentenoic acid demonstrates inhibition of fatty acid biosynthesis in Myrothecium verrucaria and photoisomerization inhibition in Trichophyton mentagrophytes . This mechanism is class-level distinct from saturated fatty acids or 2-alkynoic fatty acids, which exert antifungal activity through different structural interactions and have been shown to exhibit varied minimum inhibitory concentration (MIC) profiles depending on pH and fungal species [1].

Antifungal Fatty Acid Derivative Structure-Activity Relationship

Regulatory and Sensory Differentiation

4-Methyl-2-pentenoic acid holds a distinct regulatory and organoleptic identity. It is officially listed as FEMA 4180 and JECFA 1818 for use as a flavoring agent, with a documented odor profile described as fatty, fruity, blackberry, and tea at 1% in propylene glycol [1][2]. In contrast, its close isomer 4-methyl-3-pentenoic acid (pyroterebic acid) is not listed with a FEMA number for the same flavor applications, and its sensory descriptors differ. This formal designation provides a clear, quantitative basis for selection in commercial flavor formulations where regulatory compliance and specific organoleptic properties are required.

Flavor Chemistry GRAS Organoleptic

Physical Property Differentiation

Quantifiable physical properties provide a basis for differentiation in handling and formulation. The target compound, 4-methyl-2-pentenoic acid, has a reported melting point of 35°C, making it a solid at room temperature, whereas its isomer 4-methyl-3-pentenoic acid is reported as a liquid with a melting point of -2°C [1]. This 37°C difference in melting point dictates different storage and processing conditions. Furthermore, the boiling point of 4-methyl-2-pentenoic acid is 217°C at 760 mmHg, with a density of 0.955 g/cm3, which are critical parameters for purification, reaction setup, and safety data sheet (SDS) preparation [1].

Physicochemical Properties Process Chemistry Formulation

4-Methyl-2-pentenoic Acid Applications


Galegine and Guanidine Drug Synthesis

4-Methyl-2-pentenoic acid is the documented and irreplaceable starting material for the synthesis of galegine, a hypoglycemic guanidine [1]. The established synthetic route yields 73% of the target acid via Doebner condensation, followed by isomerization to 4-methyl-3-pentenoic acid in 87% yield, and subsequent conversion to the final galegine product. Any effort to synthesize galegine directly from 4-methyl-3-pentenoic acid would bypass the established route and likely fail due to the specific reactivity required at the α,β-unsaturated position.

FEMA/JECFA-Compliant Flavor Formulations

This compound is the specific substance designated as FEMA 4180 and JECFA 1818 for use as a flavoring agent [2]. Its documented sensory profile of fatty, fruity, blackberry, and tea notes makes it the precise ingredient for creating or reinforcing specific flavor profiles in blueberry, guava, and strawberry applications [3]. Substitution with non-FEMA listed isomers like 4-methyl-3-pentenoic acid would be non-compliant with food additive regulations and would not deliver the validated sensory target.

Antifungal Agents Based on α,β-Unsaturated Acids

Researchers developing novel antifungal agents can leverage the compound's demonstrated ability to inhibit fatty acid biosynthesis in Myrothecium verrucaria and interfere with photoisomerization in Trichophyton mentagrophytes . The α,β-unsaturation is key to this activity, distinguishing it from saturated and 2-alkynoic fatty acid analogs. This makes 4-methyl-2-pentenoic acid a valuable building block for structure-activity relationship (SAR) studies aimed at optimizing antifungal potency and selectivity.

Solid-State Carboxylic Acid for Process Chemistry

With a melting point of 35°C, 4-methyl-2-pentenoic acid is a solid at standard room temperature, in contrast to liquid analogs like 4-methyl-3-pentenoic acid (mp -2°C) [4]. This physical state offers advantages in handling, storage, and purification by recrystallization. It also simplifies material dispensing in solid-phase synthesis or combinatorial chemistry workflows where liquid metering is less precise or more prone to contamination.

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